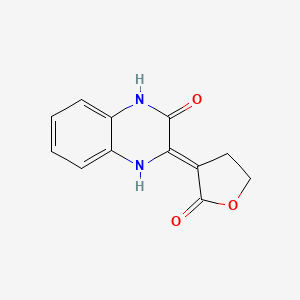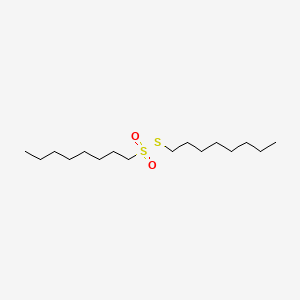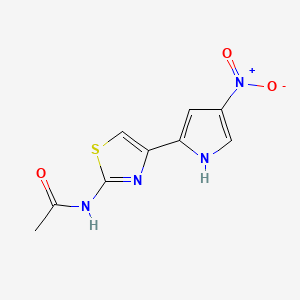![molecular formula C19H20N4O4 B13768078 N-(2,4-Dimethylphenyl)-2-[(4-methyl-2-nitrophenyl)azo]-3-oxobutyramide CAS No. 6486-27-7](/img/structure/B13768078.png)
N-(2,4-Dimethylphenyl)-2-[(4-methyl-2-nitrophenyl)azo]-3-oxobutyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-Dimethylphenyl)-2-[(4-methyl-2-nitrophenyl)azo]-3-oxobutyramide is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are often used in dyes and pigments due to their vivid colors. This particular compound features both nitro and azo functional groups, which can impart unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-Dimethylphenyl)-2-[(4-methyl-2-nitrophenyl)azo]-3-oxobutyramide typically involves the following steps:
Diazotization: The starting material, 4-methyl-2-nitroaniline, is treated with nitrous acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 2,4-dimethylaniline in the presence of a base to form the azo compound.
Amidation: The resulting azo compound is then reacted with an appropriate acylating agent to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amine.
Reduction: The azo group can be reduced to form the corresponding hydrazo compound.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonic acids under acidic conditions.
Major Products
Reduction of Nitro Group: 4-methyl-2-aminophenyl derivative.
Reduction of Azo Group: Corresponding hydrazo compound.
Substitution Reactions: Various substituted aromatic derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: May be used in studies involving azo compounds and their biological activities.
Industry: Used in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of N-(2,4-Dimethylphenyl)-2-[(4-methyl-2-nitrophenyl)azo]-3-oxobutyramide would depend on its specific application
Binding to Proteins: Azo compounds can bind to proteins, affecting their function.
Redox Reactions: The nitro and azo groups can participate in redox reactions, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-Dimethylphenyl)-2-[(4-nitrophenyl)azo]-3-oxobutyramide: Similar structure but without the methyl group on the nitrophenyl ring.
N-(2,4-Dimethylphenyl)-2-[(4-methylphenyl)azo]-3-oxobutyramide: Similar structure but without the nitro group.
Uniqueness
N-(2,4-Dimethylphenyl)-2-[(4-methyl-2-nitrophenyl)azo]-3-oxobutyramide is unique due to the presence of both nitro and azo groups, which can impart distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
6486-27-7 |
|---|---|
Molecular Formula |
C19H20N4O4 |
Molecular Weight |
368.4 g/mol |
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[(4-methyl-2-nitrophenyl)diazenyl]-3-oxobutanamide |
InChI |
InChI=1S/C19H20N4O4/c1-11-5-7-15(13(3)9-11)20-19(25)18(14(4)24)22-21-16-8-6-12(2)10-17(16)23(26)27/h5-10,18H,1-4H3,(H,20,25) |
InChI Key |
LYXFVDLRJONRTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(C(=O)C)N=NC2=C(C=C(C=C2)C)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



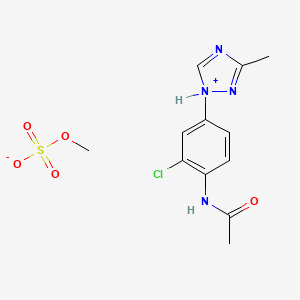
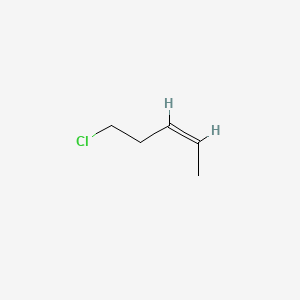
![5-[2-(4-Methylpiperazin-1-yl)pyrimidin-5-yl]furan-2-carboxylic acid](/img/structure/B13768021.png)
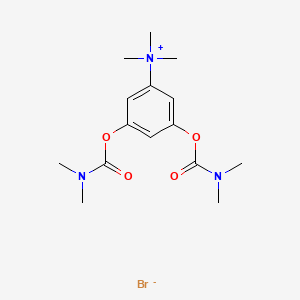
![6-(2-Cyclopentylethyl)-imidazo[2,1-b]thiazole-5-carboxylic acid ethyl ester](/img/structure/B13768027.png)
![3H-Indolium, 2-[2-[4-[(2-hydroxyethyl)methylamino]phenyl]ethenyl]-1,3,3-trimethyl-, chloride](/img/structure/B13768031.png)
![N,N-Dimethyl-1H-benzo[d]imidazole-1-carboxamide](/img/structure/B13768038.png)
![7-Chloro-8-oxobicyclo[4.2.0]octane-7-carbonitrile](/img/structure/B13768041.png)
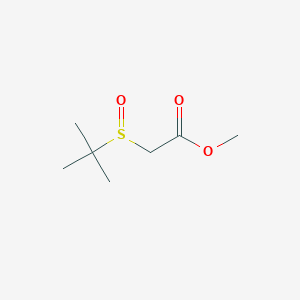
![1,2-Ethanediamine, N,N,N'-trioctyl-N'-[2-(octylamino)ethyl]-](/img/structure/B13768046.png)
